DSP Crosslinker-d8

Quantitative Proteomics Cross-Linking Mass Spectrometry Protein Conformation

DSP Crosslinker-d8 eliminates inter-run variability in cross-linking proteomics by providing a +8 Da isotopic label for unambiguous, single-run comparative analysis. - Mix 1:1 with DSP-d0 to generate characteristic 8 Da doublets for automated cross-link identification and quantification. - Cleavable disulfide spacer (12.0 Å) enables DTT-mediated release of captured proteins. - ≥95% purity ensures reproducible cross-linking. Shipped globally as a custom synthesis reagent.

Molecular Formula C14H16N2O8S2
Molecular Weight 412.5 g/mol
Cat. No. B565918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP Crosslinker-d8
Synonyms1,1’-[Dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis-2,5-pyrrolidinedione;  3,3’-Dithio(succinimidyl Propionate);  3,3’-Dithiobis(N-hydroxysuccinimidylpropionate);  3,3’-Dithiobis(succinimidyl Propionate);  3,3’-Dithioldipropionic Acid bis(N-hydroxysuccinimid
Molecular FormulaC14H16N2O8S2
Molecular Weight412.5 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2/i5D2,6D2,7D2,8D2
InChIKeyFXYPGCIGRDZWNR-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DSP Crosslinker-d8 Overview


DSP Crosslinker-d8 is a deuterium-labeled analog of dithiobis(succinimidyl propionate), an amine-reactive, homobifunctional crosslinker featuring N-hydroxysuccinimide (NHS) ester reactive groups at both termini of an 8-atom (12.0 Å) spacer arm containing a central, cleavable disulfide bond [1]. Incorporation of eight deuterium atoms (molecular weight 412.46 g/mol; formula C₁₄H₈D₈N₂O₈S₂) creates a defined +8 Da mass shift relative to the non-deuterated parent, DSP-d0 (MW 404.42 g/mol) . This isotopic shift enables unambiguous differentiation and relative quantification of cross-linked peptides in mass spectrometry (MS)-based workflows, forming the basis for its use in comparative proteomics, structural biology, and protein-protein interaction mapping [2].

Workflow Quantitative cross-linking mass spectrometry (XL-MS)
Selection Deuterated (d8) for +8 Da mass shift; homobifunctional NHS ester
Use Context Single-run relative quantitation of cross-linked peptides; comparative proteomics

Why DSP Crosslinker-d8 Cannot Be Substituted


Non-deuterated DSP (DSP-d0) lacks the distinct isotopic signature required for multiplexed quantitative analysis of cross-linked peptides . In a complex digest, cross-linked species derived from DSP-d0 appear as singlet peaks indistinguishable from background peptides, necessitating separate experimental runs and introducing inter-run variability. DSP Crosslinker-d8, in contrast, produces a predictable +8 Da mass-shifted doublet when used in a 1:1 mixture with DSP-d0, enabling confident, automated identification of cross-linked peptide pairs and their relative quantification directly from a single MS1 spectrum [1]. This eliminates the need for separate control and experimental sample processing, reduces instrument time, and mitigates batch effects, making generic substitution of d8 for d0 untenable for any study requiring quantitative or high-confidence cross-link identification [1].

  • Non-deuterated DSP (d0) lacks the isotopic signature for single-run relative quantitation, which may require separate experiments and increase variability.

  • Non-cleavable crosslinkers (DSS, BS3) cannot be reversed under reducing conditions, limiting compatibility with immunoprecipitation and complex analysis workflows.

  • Deuterated crosslinkers with +4 Da shift may cause spectral overlap with natural isotope envelopes in larger peptides, potentially compromising quantitation accuracy.

DSP Crosslinker-d8: Key Evidence


Isotopic Shift for Cross-Link Quantification

In a direct head-to-head comparison within the same MS experiment, peptides cross-linked with a 1:1 premix of DSP-d0 and DSP-d8 display characteristic doublet peaks separated by a mass interval of 8 Da in the MS1 spectrum. For intra-peptide cross-links, the mass interval is 8 Da; for inter-peptide cross-links, each peptide chain shows a 4 Da interval [1]. The intensity ratio of the light (d0) and heavy (d8) peaks directly reflects the relative abundance of cross-linked species from two different sample states, enabling relative quantification without the need for separate experimental runs [1].

Isotopic Shift Quant.
Head-to-head
MS1 doublet (d0/d8) at 8 Da interval; single-run relative quantitation
Supports single-run relative quantitation; may reduce experimental variability.
1:1 d0/d8 premix, PBS pH 7.4, DESI-MS.
Quantitative Proteomics Cross-Linking Mass Spectrometry Protein Conformation

Electrochemical Reduction for Cross-Link Identification

DSP Crosslinker-d8, like its d0 counterpart, contains a central disulfide bond that is cleavable by electrochemical reduction. In the study by Tan et al., electrolytic reduction caused a specific, quantifiable drop in MS signal intensity for cross-linked species compared to non-reducible background peptides. For example, cross-link P1 (intra-peptide) showed a -46.1% relative intensity drop, P2 (dead-end) showed -75.6%, and P6 (dead-end) showed a complete 100% drop upon reduction [1][2]. This response provides a secondary, orthogonal dimension for confidently distinguishing true cross-links from background peptide signals.

Electroreduction ID
Head-to-head
Cross-link intensity drop: P1 -46.1%, P2 -75.6%, P6 100%
May improve cross-link identification confidence; provides orthogonal verification.
Electrochemical reduction, magic diamond electrode, DESI-MS.
Cross-Linking Mass Spectrometry Protein Structure Electrochemistry

Reversible Cross-Linking via Cleavable Disulfide

DSP Crosslinker-d8 contains a central disulfide bond within its 12.0 Å spacer arm, rendering it cleavable by reducing agents such as dithiothreitol (DTT) . In contrast, closely related amine-reactive crosslinkers DSS (11.4 Å spacer) and BS3 (11.4 Å spacer) possess non-cleavable alkyl chain backbones . This structural difference permits the reversible capture and subsequent release of cross-linked protein complexes, a capability essential for downstream applications like immunoprecipitation (IP) followed by Western blotting or MS analysis of individual components .

Reversible Cross-Linking
Class-level
Cleavable disulfide bond (DTT-reducible); non-cleavable analogs (DSS, BS3) excluded
Supports IP workflows requiring reversal; enables isolation of individual proteins.
Data to verify for specific protocol conditions.
Protein Cross-Linking Immunoprecipitation Protein Complex Analysis

Isotopic Shift Resolution Advantage

DSP Crosslinker-d8 incorporates eight deuterium atoms, yielding a +8 Da mass shift relative to DSP-d0. This contrasts with other commercially available deuterated crosslinkers, such as DSS-d4 or BS2G-d4, which contain four deuterium atoms and provide only a +4 Da shift . The larger 8 Da shift reduces the potential for isotopic peak overlap with naturally occurring ¹³C isotopes in larger peptides, thereby improving the accuracy of peak integration and quantitative ratio calculations, particularly for higher molecular weight cross-linked species .

Isotopic Resolution
Context-dependent
+8 Da mass shift (vs. +4 Da) reduces overlap with natural isotope envelopes
May enhance quantitation accuracy for larger cross-linked peptides.
Larger mass shift minimizes 13C interference.
Isotope Labeling Mass Spectrometry Method Development

DSP Crosslinker-d8: Key Applications


Comparative Cross-Linking for Conformational Analysis

Leverages the direct head-to-head evidence that a 1:1 DSP-d0/d8 mixture produces 8 Da doublet peaks whose intensity ratio reflects relative cross-link abundance [1]. Used to compare two protein states (e.g., ± ligand, ± post-translational modification) in a single MS run, enabling quantitative mapping of conformational changes or protein-protein interaction dynamics. This scenario is directly derived from the work of Tan et al. (2016) on calmodulin-Ca²⁺-induced conformational alternation [1].

Electroreduction-MS for Cross-Link ID

Employs the evidence that DSP-d8 cross-links exhibit a quantifiable MS intensity drop (e.g., -46.1% to -100%) upon electrochemical disulfide reduction, while background peptides do not [1]. This orthogonal filter dramatically increases identification confidence in complex digests, a critical advantage for structural proteomics labs generating protein 3D structural models or interaction network maps with limited sample material [1].

Reversible Intracellular Cross-Linking for Co-IP

Based on the class-level evidence of DSP's cell membrane permeability and cleavable disulfide bond [1]. DSP-d8 is applied to live cells to cross-link intracellular protein complexes, which are then immunoprecipitated. The cross-links are subsequently cleaved with DTT, releasing individual proteins for Western blotting or MS analysis. This reversible capture-release mechanism is essential for identifying specific protein interactions within large, multi-subunit assemblies [1].

Interaction Proteomics with Isotopic Resolution

Stems from the cross-study comparable evidence that the +8 Da mass shift of DSP-d8 provides superior resolution over +4 Da deuterated analogs [1]. In complex mixtures or with larger cross-linked peptides, the 8 Da shift reduces spectral overlap with natural isotope envelopes, ensuring more accurate relative quantification. This is particularly valuable for labs performing large-scale, multiplexed quantitative interactome studies where data quality and automated analysis robustness are paramount [1].

Application
Selection Property
Validation Focus
Comparative conformational analysis
d0/d8 doublet ratio
Single-run relative quantitation
Electroreduction-assisted cross-link ID
Reducible disulfide bond
Intensity drop upon electrochemical reduction
Intracellular cross-linking for Co-IP
Cell-permeable, cleavable spacer
DTT-reversible capture-release
Interaction proteomics (multiplexed)
+8 Da isotopic resolution
Minimized spectral overlap

Technical Documentation Hub

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